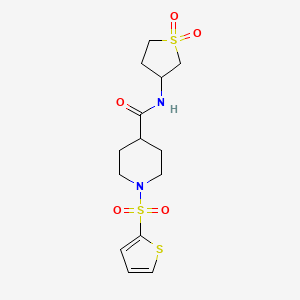
1-(4-Methylphenyl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-Methylphenyl)pyrrolidin-3-ol” is a compound with the CAS Number: 99858-81-8 . It has a molecular weight of 177.25 and is a powder in its physical form . The IUPAC name for this compound is 1-(4-methylphenyl)-3-pyrrolidinol .
Molecular Structure Analysis
The molecular structure of “1-(4-Methylphenyl)pyrrolidin-3-ol” is characterized by a five-membered pyrrolidine ring attached to a 4-methylphenyl group . The InChI code for this compound is 1S/C11H15NO/c1-9-2-4-10(5-3-9)12-7-6-11(13)8-12/h2-5,11,13H,6-8H2,1H3 .Physical And Chemical Properties Analysis
“1-(4-Methylphenyl)pyrrolidin-3-ol” is a powder in its physical form . It has a melting point of 84-85 degrees Celsius .Aplicaciones Científicas De Investigación
Medicinal Chemistry
In medicinal chemistry, “1-(4-Methylphenyl)pyrrolidin-3-ol” serves as a versatile scaffold for the development of new therapeutic agents. Its pyrrolidine ring is a common feature in many bioactive molecules, contributing to the stereochemistry and three-dimensional shape of drug candidates . This compound can be used to synthesize derivatives with potential activities against various diseases, including cancer, due to its ability to interact with biological targets .
Pharmacology
Pharmacologically, derivatives of “1-(4-Methylphenyl)pyrrolidin-3-ol” have been explored for their potential as selective androgen receptor modulators (SARMs), which are promising for treating conditions like muscle wasting and osteoporosis . The compound’s structural flexibility allows for the creation of molecules with specific pharmacokinetic profiles, enhancing their therapeutic efficacy.
Biochemistry
In biochemistry, the compound’s derivatives are studied for their interactions with biological macromolecules. They can act as inhibitors or modulators of enzymes and receptors, providing insights into the biochemical pathways involved in various physiological processes .
Analytical Chemistry
“1-(4-Methylphenyl)pyrrolidin-3-ol” can be used as a standard or reference compound in analytical chemistry for the calibration of instruments and validation of analytical methods. Its well-defined structure and properties make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses .
Material Science
In material science, the compound’s derivatives could be investigated for their potential use in the synthesis of novel materials with unique properties. The pyrrolidine ring can impart rigidity and stability to polymers and other materials, which is valuable in the development of high-performance materials .
Environmental Science
Derivatives of “1-(4-Methylphenyl)pyrrolidin-3-ol” may be studied for their environmental impact, such as their biodegradability and toxicity. Understanding these aspects is crucial for the development of environmentally friendly materials and chemicals .
Agriculture
In the field of agriculture, research into “1-(4-Methylphenyl)pyrrolidin-3-ol” derivatives could lead to the development of new agrochemicals. These compounds could serve as the basis for pesticides or herbicides with improved efficacy and reduced environmental impact .
Industrial Applications
The industrial applications of “1-(4-Methylphenyl)pyrrolidin-3-ol” include its use as an intermediate in the synthesis of various chemicals. Its reactivity and stability under different conditions make it a valuable compound in the chemical industry .
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been associated with a wide range of biological activities .
Pharmacokinetics
Modifications of the pyrrolidine structure have been made in the past to optimize the pharmacokinetic profile of similar compounds .
Result of Action
Pyrrolidinone derivatives have been reported to exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, antidepressant, antiviral, antitumor, and other activities .
Action Environment
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates .
Propiedades
IUPAC Name |
1-(4-methylphenyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9-2-4-10(5-3-9)12-7-6-11(13)8-12/h2-5,11,13H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMIXUZLFWTAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)pyrrolidin-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

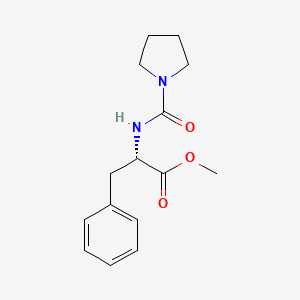
![4-(azepan-1-ylsulfonyl)-N-[2-(2-cyanoethylsulfanyl)phenyl]benzamide](/img/structure/B2745461.png)
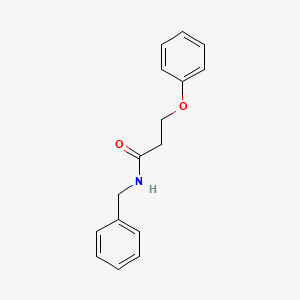
![[3-(4-Chlorophenyl)oxetan-3-yl]methanol](/img/structure/B2745463.png)
![[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol](/img/structure/B2745464.png)
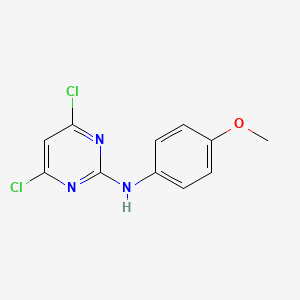
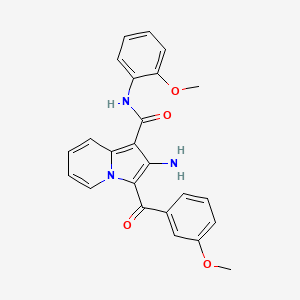
![N-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2745468.png)
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2745470.png)
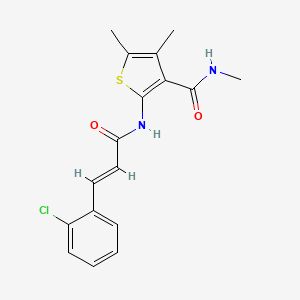
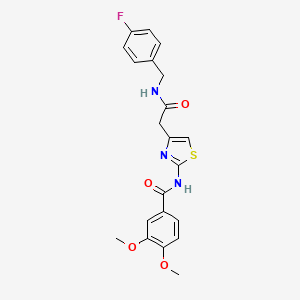
![16-Hydroxy-10-(trifluoromethyl)-18-thia-2,13-diazatetracyclo[9.7.0.0^{3,9}.0^{12,17}]octadeca-1(11),2,9,12(17),15-pentaen-14-one](/img/structure/B2745474.png)
![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B2745477.png)
